Product packaging for N-benzyl-3-cyclohexene-1-carboxamide(Cat. No.:)

N-benzyl-3-cyclohexene-1-carboxamide

Cat. No.: B261835
M. Wt: 215.29 g/mol
InChI Key: NYFZHOMYYBOKHW-UHFFFAOYSA-N
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Description

Contextualization within Amide Chemistry

The amide bond is a cornerstone of chemistry and biology, most famously providing the peptide linkage that connects amino acids into proteins. benthamdirect.com In synthetic organic chemistry, the creation of amides is one of the most frequently performed reactions, particularly within the pharmaceutical industry, where it is estimated that the amide motif is present in about 25% of all commercial drugs and two-thirds of drug candidates. nih.gov

The synthesis of N-benzyl-3-cyclohexene-1-carboxamide involves the formation of an amide bond, a transformation that has been the subject of extensive research. kb.dk Classical methods often involve the coupling of a carboxylic acid and an amine using activating reagents, which convert the carboxylic acid into a more reactive derivative like an acid halide or anhydride. nih.gov However, these methods can generate significant waste. benthamdirect.com

Modern research has focused on developing more efficient and environmentally friendly strategies for amide synthesis. benthamdirect.comresearchgate.net These advanced techniques include:

Catalytic Amidation: Transition metal catalysts based on palladium, copper, or nickel can facilitate amide bond formation under milder conditions. numberanalytics.com Organocatalysis, using small organic molecules, presents an alternative with potentially lower toxicity. numberanalytics.com

Green Chemistry Approaches: To minimize environmental impact, methods using solvent-free conditions, such as mechanochemical synthesis (using mechanical force to drive reactions), have been developed. numberanalytics.com

Novel Reaction Pathways: Innovative strategies that move beyond the traditional acid-amine coupling are emerging. These include the Ritter reaction, Beckmann rearrangements, and various methods involving photoredox catalysis, which uses visible light to drive the reaction. nih.gov The direct oxidation of amines or alcohols to form amides is another area of intense investigation, aiming for greener synthetic routes. benthamdirect.comresearchgate.net

These advancements provide a rich toolkit for the synthesis of specific amides like this compound, allowing for routes that can be tailored for efficiency, selectivity, and sustainability.

Significance of Cyclohexene (B86901) Carboxamide Scaffolds in Research

The cyclohexene carboxamide scaffold, which forms the core of this compound, is a valuable structural motif in medicinal chemistry and organic synthesis. The cyclohexene ring provides a three-dimensional, conformationally restricted framework that can be strategically modified.

The combination of a carbocyclic ring and a carboxamide group is prevalent in molecules designed for biological applications. For instance, various carboxamide derivatives are investigated for a wide range of therapeutic uses, including as anticancer, antimicrobial, and antifungal agents. mdpi.comresearchgate.netnih.gov Specifically, scaffolds containing cyclohexane (B81311) have been incorporated into drug design to enhance pharmacokinetic properties. mdpi.com Research on cyclohexane-1,3-dione derivatives has shown their potential as anticancer agents, highlighting the utility of the cyclohexane core in targeting cancer cell lines. acs.org

Furthermore, the cyclohexene moiety serves as a versatile synthetic intermediate. Its double bond can be functionalized in numerous ways, and the ring itself can be a precursor to other complex structures. For example, a synthetic pathway to a chiral tertiary dibenzylamine, a class of molecules with neuropharmacological potential, utilizes a methyl cyclohex-1-en-carboxylate as the starting material. mdpi.com This demonstrates how the cyclohexene ring can be a foundational element for constructing a diverse range of molecules. mdpi.com The carboxamide group itself is a key functional handle, with its nitrogen and oxygen atoms capable of forming important hydrogen bond interactions with biological targets like enzymes. nih.gov

Overview of Research Trajectories for this compound

Direct and extensive research focused exclusively on this compound is not widely documented in publicly available literature. However, research into its constituent parts and closely related analogues provides a clear indication of potential research directions.

Investigations into related structures offer valuable insights. For example, the synthesis of various N-benzyl carboxamide derivatives has been a focus in the development of new therapeutic agents. Studies on (S)-N-benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have explored their potential as inhibitors of enzymes like monoamine oxidase and cholinesterase, which are relevant to neurodegenerative disorders and depression. nih.gov Similarly, other research has focused on the synthesis and antimicrobial activity of N-(benzyl)-thieno[2,3-d]pyrimidine-carboxamides. researchgate.net

The synthetic utility of the cyclohexene ring is also well-established. The ester analogue, Benzyl (B1604629) 3-cyclohexene-1-carboxylate, is used as a synthetic intermediate. smolecule.com Its chemical properties and reactions, such as halogenation and esterification, are documented, providing a basis for predicting the reactivity of the amide version. smolecule.com

Future research on this compound would likely proceed along two main trajectories:

Synthetic Methodology: Developing efficient and stereoselective methods for its synthesis. This could involve applying modern catalytic amidation techniques or exploring novel pathways starting from precursors like 3-cyclohexene-1-carboxylic acid and benzylamine (B48309).

Biological and Materials Science Applications: Drawing inspiration from research on related scaffolds, the compound could be screened for various biological activities. Given the properties of other N-benzyl amides and cyclohexene derivatives, potential areas of investigation include its use as an antimicrobial, anticancer, or neuroactive agent. researchgate.netmdpi.comnih.gov Its structure may also lend itself to applications in materials science, potentially as a monomer or a building block for more complex functional materials. nih.gov

The following table outlines the key properties of a closely related ester, providing a reference point for the physicochemical characteristics of this molecular class.

Interactive Data Table: Physicochemical Properties of Benzyl 3-cyclohexene-1-carboxylate

PropertyValueSource
Molecular Formula C14H16O2PubChem nih.gov
Molecular Weight 216.27 g/mol PubChem nih.gov
IUPAC Name benzyl cyclohex-3-ene-1-carboxylatePubChem nih.gov
CAS Number 91503-67-2PubChem nih.govepa.gov
Canonical SMILES C1CC(CC=C1)C(=O)OCC2=CC=CC=C2PubChem nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17NO B261835 N-benzyl-3-cyclohexene-1-carboxamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

N-benzylcyclohex-3-ene-1-carboxamide

InChI

InChI=1S/C14H17NO/c16-14(13-9-5-2-6-10-13)15-11-12-7-3-1-4-8-12/h1-5,7-8,13H,6,9-11H2,(H,15,16)

InChI Key

NYFZHOMYYBOKHW-UHFFFAOYSA-N

SMILES

C1CC(CC=C1)C(=O)NCC2=CC=CC=C2

Canonical SMILES

C1CC(CC=C1)C(=O)NCC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for N Benzyl 3 Cyclohexene 1 Carboxamide and Its Derivatives

Direct Amidation Strategies for the N-benzyl-3-cyclohexene-1-carboxamide Core

The formation of the amide bond between a 3-cyclohexene-1-carboxylic acid precursor and N-benzylamine is the most direct route to this compound. This can be achieved through several reliable methods.

Coupling Reactions with Cyclohexene (B86901) Carboxylic Acid Precursors

A primary strategy for the synthesis of this compound involves the direct coupling of 3-cyclohexene-1-carboxylic acid with N-benzylamine using a coupling agent. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine.

A variety of carbodiimide reagents are commonly employed for this purpose, often in the presence of additives that can improve reaction rates and suppress side reactions. peptide.comthermofisher.com The general mechanism involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate. peptide.com This intermediate then readily reacts with N-benzylamine to furnish the desired amide and a urea byproduct. peptide.comcbijournal.com

Commonly used carbodiimides include dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). peptide.combachem.com Additives such as 1-hydroxybenzotriazole (HOBt) are often included to form an active ester intermediate, which can minimize racemization if the carboxylic acid precursor is chiral. peptide.com

Table 1: Common Coupling Reagents for Direct Amidation

Coupling Reagent Additive(s) Typical Solvent(s) Key Features
DCC DMAP DMF Forms a water-insoluble urea byproduct. cbijournal.com
DIC HOBt DMF The urea byproduct is soluble in organic solvents. cbijournal.com
EDC HOBt DMF, Water Forms a water-soluble urea byproduct, simplifying workup. peptide.comcbijournal.com
HATU DIPEA DMF Highly efficient coupling reagent.
PyBOP DIPEA DMF Effective for sterically hindered couplings.

The choice of reagent and solvent system can be optimized to achieve high yields of this compound. For instance, the use of EDC in conjunction with a solvent like polyethylene glycol (PEG-400) has been shown to be an effective and environmentally benign approach for the synthesis of various carboxamides, achieving good to excellent yields at room temperature. cbijournal.com

Amide Bond Formation via Substitution with N-Benzylamine

An alternative to direct coupling involves the conversion of 3-cyclohexene-1-carboxylic acid to a more reactive acylating agent, such as an acid chloride, which then undergoes nucleophilic substitution by N-benzylamine.

This two-step process begins with the treatment of 3-cyclohexene-1-carboxylic acid with a chlorinating agent like oxalyl chloride or thionyl chloride to form 3-cyclohexene-1-carbonyl chloride. prepchem.com The resulting acid chloride is then reacted with N-benzylamine, typically in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct, to yield this compound. nih.gov

This method is highly effective and often proceeds with high yields. For example, the synthesis of the analogous 1-(3-chloro-propyl)-6-phenyl-3-cyclohexene-1-carboxamide was achieved in 85% yield by reacting the corresponding acid chloride with ammonia. prepchem.com

Stereoselective Synthesis Approaches for this compound

Controlling the stereochemistry of the cyclohexene ring is a critical aspect in the synthesis of many biologically active molecules. Stereoselective methods allow for the preparation of specific enantiomers or diastereomers of this compound and its derivatives.

Chiral Auxiliaries and Catalysis in Cyclohexene Carboxamide Formation

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Once the desired stereochemistry is established, the auxiliary can be removed. This strategy can be applied to the synthesis of chiral this compound derivatives.

Several well-established chiral auxiliaries, such as Evans' oxazolidinones and Corey's 8-phenylmenthol, have been successfully used in a variety of asymmetric transformations. wikipedia.orgnih.gov These auxiliaries can be attached to a precursor of the cyclohexene ring to control the stereoselectivity of reactions such as alkylations, aldol (B89426) reactions, and Michael additions. researchgate.net For instance, an achiral cyclohexenone precursor could be reacted with a chiral auxiliary to form a chiral enolate, which would then undergo diastereoselective reactions to introduce substituents onto the ring with high stereocontrol. researchgate.net

Diastereoselective and Enantioselective Transformations

Diastereoselective and enantioselective reactions provide another powerful avenue for the synthesis of stereochemically defined this compound derivatives. These reactions often employ chiral catalysts or reagents to control the formation of new stereocenters.

An example of a relevant stereoselective transformation is the asymmetric aza-Michael addition. In the synthesis of a chiral (R)-N-benzyl-N-(1-phenylethyl)cyclohexanamine, an asymmetric aza-Michael addition of a chiral lithium amide to methyl cyclohex-1-ene-carboxylate was employed to establish the stereochemistry of the resulting β-amino ester with high diastereoselectivity. mdpi.com This approach could be adapted to introduce a nitrogen-containing substituent onto the cyclohexene ring of a precursor to this compound in a stereocontrolled manner.

Furthermore, cascade reactions, such as inter–intramolecular double Michael additions, have been used for the diastereoselective synthesis of highly substituted cyclohexanones from readily available starting materials. beilstein-journals.orgnih.gov Such strategies could be envisioned for the construction of complex cyclohexene carboxamide derivatives with multiple stereocenters.

Advanced Synthetic Transformations on the Cyclohexene Ring Moiety of this compound

The double bond in the cyclohexene ring of this compound serves as a versatile functional handle for a variety of synthetic transformations, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.

Recent research has explored the reactivity of cyclohex-3-ene-1-carboxamide (B1296590) derivatives towards epoxidation and bromination. nih.gov Treatment of these compounds with reagents such as meta-chloroperoxybenzoic acid (mCPBA) can lead to the formation of epoxides. nih.gov The stereochemistry of the epoxidation can be influenced by the existing substituents on the cyclohexene ring.

Similarly, bromination of the double bond can lead to the formation of dibromo derivatives, which can undergo further transformations. Interestingly, in some cases, these reactions can trigger unusual rearrangements, leading to the formation of bicyclic lactones. nih.gov

Another powerful transformation for the functionalization of the cyclohexene double bond is Sharpless asymmetric dihydroxylation. This reaction utilizes osmium tetroxide in the presence of a chiral ligand to introduce two hydroxyl groups across the double bond in an enantioselective manner, yielding chiral diols. nih.gov These diols are valuable intermediates for the synthesis of a wide range of complex molecules.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
3-cyclohexene-1-carboxylic acid
N-benzylamine
Dicyclohexylcarbodiimide (DCC)
Diisopropylcarbodiimide (DIC)
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
1-hydroxybenzotriazole (HOBt)
N,N'-dicyclohexylurea
4-(N,N-dimethylamino)pyridine (DMAP)
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
N,N-diisopropylethylamine (DIPEA)
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)
Polyethylene glycol (PEG-400)
Oxalyl chloride
Thionyl chloride
3-cyclohexene-1-carbonyl chloride
Triethylamine
1-(3-chloro-propyl)-6-phenyl-3-cyclohexene-1-carboxamide
Evans' oxazolidinones
8-phenylmenthol
(R)-N-benzyl-N-(1-phenylethyl)cyclohexanamine
Methyl cyclohex-1-ene-carboxylate
meta-chloroperoxybenzoic acid (mCPBA)

Cyclization Reactions for the Cyclohexene-1-carboxamide Scaffold Construction

The construction of the cyclohexene-1-carboxamide scaffold, the central structural motif of this compound, can be achieved through several synthetic pathways. One prominent method involves the Diels-Alder reaction, a powerful tool for forming six-membered rings. This pericyclic reaction, involving a conjugated diene and a dienophile, can be strategically employed to generate the cyclohexene ring with desired stereochemistry. For instance, the reaction of a 1,3-diene with an appropriate acrylate derivative, followed by amidation with benzylamine (B48309), would yield the target scaffold.

Another versatile approach is through ring-opening cyclization reactions. For example, cyclohexane-1,3-dione-2-spirocyclopropanes can react with primary amines at room temperature to produce 2-substituted tetrahydroindol-4-ones in high yields. acs.org This method offers a rapid and efficient route to functionalized cyclohexene derivatives that can be further converted to the desired carboxamide.

Furthermore, organocatalytic methods provide a modern and efficient strategy for the synthesis of 1,3-cyclohexadien-1-al scaffolds, which can serve as precursors to cyclohexene-1-carboxamides. nih.gov These reactions, often proceeding through one-pot procedures, offer advantages in terms of mild reaction conditions and stereocontrol. nih.gov For instance, the organocatalyst-mediated cycloaddition of α,β-unsaturated aldehydes can generate the cyclohexadiene ring system, which can then be selectively reduced and functionalized to afford the target molecule. nih.gov

Reaction TypeKey FeaturesPotential Application
Diels-Alder CycloadditionForms six-membered rings with good stereocontrol.Reaction of a 1,3-diene with an acrylate dienophile, followed by amidation.
Ring-Opening CyclizationRapid and efficient access to functionalized cyclohexene derivatives.Reaction of spirocyclopropanes with benzylamine. acs.org
Organocatalytic CycloadditionMild conditions, stereocontrol, and one-pot procedures. nih.govCycloaddition of unsaturated aldehydes to form a cyclohexadiene precursor. nih.gov

Functionalization of the Cyclohexene Double Bond (e.g., Epoxidation, Halogenation, Fluorofunctionalization)

The double bond within the cyclohexene ring of this compound is a key site for further molecular elaboration, allowing for the introduction of various functional groups through reactions such as epoxidation, halogenation, and fluorofunctionalization.

Epoxidation: The conversion of the alkene to an epoxide introduces a reactive three-membered ring that can be opened by various nucleophiles to generate a diverse array of difunctionalized cyclohexane (B81311) derivatives. Epoxidation of cyclohex-3-ene-1-carboxamide derivatives has been shown to yield bicyclic lactone compounds as interesting rearrangement products. nih.gov The stereochemistry of the resulting epoxide can be influenced by the directing effects of neighboring functional groups, such as the amide and hydroxymethyl groups. nih.gov A one-pot synthesis of epoxides from benzyl (B1604629) alcohols and aldehydes has been developed, offering a streamlined approach to these valuable intermediates. beilstein-journals.org

Halogenation: The addition of halogens, such as bromine, across the double bond is a fundamental transformation. Bromination of cyclohex-3-ene-1-carboxamide derivatives has been studied, leading to the formation of substituted bicyclic lactones. nih.gov Radical C-H halogenation at the benzylic position of N-methyliminodiacetyl (MIDA) boronates has also been reported, showcasing the potential for selective halogenation on related structures. nih.gov

Fluorofunctionalization: The introduction of fluorine atoms can significantly alter the biological and chemical properties of a molecule. Studies on the fluorofunctionalization of benzyl (S*)-cyclohex-3-ene-1-carboxylate, a closely related structure, have demonstrated the feasibility of halo- and selenofluorination reactions. mtak.hu Treatment with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) and Deoxo-Fluor can yield the corresponding bromo- and iodofluorinated products. mtak.hu

FunctionalizationReagentsProducts
EpoxidationPeroxy acids (e.g., m-CPBA)Epoxides, bicyclic lactones nih.gov
BrominationBromine (Br₂)Dibromo-adducts, bicyclic lactones nih.gov
FluorofunctionalizationNBS/NIS and Deoxo-FluorBromo- and iodofluorinated derivatives mtak.hu

Transformations Involving the N-Benzyl Moiety of this compound

Directed Alkylation and Arylation at the Benzylic Nitrogen

The nitrogen atom of the N-benzyl group can serve as a point for further functionalization through alkylation and arylation reactions. These transformations allow for the introduction of additional substituents, which can modulate the steric and electronic properties of the molecule.

Alkylation: While direct alkylation of the amide nitrogen can be challenging due to its lower nucleophilicity compared to an amine, it can be achieved under specific conditions. digitellinc.com The use of strong bases may be required to deprotonate the amide, followed by reaction with an alkyl halide. digitellinc.com

Arylation: The N-arylation of amides is a well-established transformation, often catalyzed by transition metals such as copper or palladium. researchgate.net These methods typically involve the coupling of the amide with an aryl halide or a related arylating agent. researchgate.net A transition-metal-free approach for the N-arylation of secondary amides has also been developed using an aryne generation strategy. rsc.org

TransformationMethodKey Features
AlkylationDeprotonation with a strong base followed by reaction with an alkyl halide.Requires careful control of reaction conditions to avoid side reactions. digitellinc.com
ArylationTransition-metal-catalyzed cross-coupling (e.g., Cu, Pd).Broad substrate scope and tolerance of various functional groups. researchgate.net
ArylationAryne-mediated reaction.Transition-metal-free conditions. rsc.org

Protecting Group Strategies for the Amide Nitrogen and Benzylic Amine

In multi-step syntheses, it is often necessary to protect the amide nitrogen or a related benzylic amine to prevent unwanted side reactions. A variety of protecting groups are available for this purpose, each with its own set of introduction and removal conditions.

Benzylic Amine Protection: If the amide were to be reduced to a benzylic amine, a wide range of amine protecting groups would become available. Carbamates, such as benzyloxycarbonyl (Cbz) and tert-butyloxycarbonyl (Boc), are among the most common. The Cbz group is typically removed by catalytic hydrogenolysis, while the Boc group is cleaved under acidic conditions. wikidot.com

Protecting GroupIntroductionRemoval
2-Hydroxy-4-methoxybenzyl (Hmb)Reductive alkylationAcidolysis thieme-connect.de
2-Hydroxy-4-methoxy-5-nitrobenzyl (Hmnb)Reductive aminationAcidolysis after nitro reduction nih.gov
Benzyloxycarbonyl (Cbz)Reaction with benzyl chloroformateCatalytic hydrogenolysis wikidot.com
tert-Butyloxycarbonyl (Boc)Reaction with di-tert-butyl dicarbonateAcidolysis nih.gov

Optimization of Synthetic Routes for this compound

Yield Enhancement and Reaction Condition Refinement

The optimization of synthetic routes for this compound focuses on improving reaction yields, minimizing side products, and developing more efficient and sustainable reaction conditions.

Yield Enhancement: The yield of the amidation step to form this compound can be influenced by the choice of coupling reagents and reaction conditions. A study on the amidation of carboxylic acids mediated by triphenylphosphine (PPh₃) and iodine (I₂) found that the sequence of reagent addition significantly impacts the yield of N-benzylbenzamide, a related compound. rsc.org This suggests that careful optimization of the amidation protocol is crucial for maximizing the yield of the target molecule.

Optimization StrategyApproachPotential Benefit
Yield Enhancement in AmidationCareful selection and sequencing of coupling reagents.Increased product yield and reduced waste. rsc.org
One-Pot ProceduresCombining multiple reaction steps without intermediate purification.Improved efficiency and reduced solvent usage. beilstein-journals.org
Milder Reaction ConditionsUtilizing organocatalysis or other mild reagents.Enhanced functional group compatibility and sustainability. nih.gov

Microwave-Assisted Synthesis in Cyclohexene Carboxamide Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a significant advancement in synthetic chemistry, offering substantial improvements over conventional heating methods. ijpsjournal.comnih.gov This technique utilizes microwave irradiation to heat reactions directly and uniformly, which can dramatically reduce reaction times, increase product yields, and enhance product purity. nih.govsphinxsai.com In the context of cyclohexene carboxamide chemistry, particularly for the synthesis of this compound and its derivatives, MAOS represents a powerful tool that aligns with the principles of green chemistry by minimizing energy consumption and often allowing for solvent-free conditions. mdpi.comjddhs.com

The direct amidation of carboxylic acids with amines is a cornerstone of organic synthesis. Microwave irradiation facilitates this transformation efficiently, often without the need for coupling reagents or catalysts that can complicate purification and generate waste. tandfonline.comresearchgate.net Research has demonstrated that the direct reaction between a carboxylic acid and a primary amine can be achieved in minutes with near-quantitative yields under microwave heating, a significant improvement over traditional methods that may require several hours. tandfonline.com

For the synthesis of this compound, this methodology involves the direct condensation of 3-cyclohexene-1-carboxylic acid with benzylamine. Under microwave irradiation, the polar transition states of the reaction are stabilized, accelerating the formation of the amide bond.

Key advantages of this approach include:

Rapid Reaction Times: Reactions that typically take hours using conventional reflux heating can often be completed in a matter of minutes. sphinxsai.comtandfonline.com

High Yields: The efficient and uniform heating provided by microwaves often leads to higher conversion rates and isolated yields of the desired amide product. ijpsjournal.com

Solvent-Free Conditions: Many microwave-assisted amidations can be performed neat (without a solvent), which simplifies the work-up procedure and reduces chemical waste, contributing to a more environmentally friendly process. researchgate.netnih.govresearchgate.net

Improved Purity: The reduction in reaction time and elimination of harsh conditions can minimize the formation of by-products, leading to cleaner reaction profiles and simpler purification. nih.gov

While specific studies focusing exclusively on the microwave-assisted synthesis of this compound are not extensively detailed in the literature, the principles are well-established through studies on analogous systems. For instance, the synthesis of various amides from carboxylic acids and amines under solvent-free microwave conditions has been thoroughly documented. tandfonline.comnih.govnih.gov These studies provide a strong basis for applying this efficient methodology to the synthesis of cyclohexene carboxamide derivatives.

One study detailed a multi-step synthesis of N-cyclohexyl carboxamido-substituted thiophenes where the final step involved a condensation reaction accelerated by a microwave oven. Another research effort successfully synthesized highly functionalized cyclohexene derivatives through a microwave-assisted three-component cyclocondensation, highlighting the utility of microwave technology in constructing the cyclohexene core itself. researchgate.net

The general procedure for a microwave-assisted synthesis of a compound like this compound would involve charging a microwave-safe reaction vessel with 3-cyclohexene-1-carboxylic acid and benzylamine, potentially with a catalytic amount of a dehydrating agent or a Lewis acid, and irradiating the mixture for a short period at a controlled temperature.

The following tables summarize findings from related microwave-assisted amidation and cyclohexene derivative syntheses, illustrating the typical conditions and outcomes that can be expected.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Heterocycles Data compiled from studies on various heterocyclic syntheses.

ReactionConventional Method (Time)Microwave Method (Time)Yield (Conventional)Yield (Microwave)
Benzimidazole Synthesis1 hr7 minGoodExcellent
Quinoxaline Synthesis3 hrs10 minGoodExcellent
Hantzsch Dihydropyridine Synthesis3 hrs15 minGoodExcellent

This table illustrates the significant reduction in reaction time achieved with microwave-assisted synthesis compared to conventional heating methods for various heterocyclic compounds. sphinxsai.com

Table 2: Microwave-Assisted Amidation of Various Carboxylic Acids A summary of results from catalyst-free, solvent-free microwave-assisted amidation.

Carboxylic AcidAmineTime (min)Power (W)Temperature (°C)Yield (%)
Acetic AcidBenzylamine8200150>90
Benzoic AcidBenzylamine8200150>90
Phenylacetic AcidAniline10200150>90
Phloretic AcidBenzylamine120N/A120-12588

This table showcases the versatility and efficiency of microwave-assisted synthesis for a range of amides, achieving high yields in short reaction times without the need for solvents or catalysts. tandfonline.comnih.gov

The application of microwave technology to the synthesis of this compound and its derivatives offers a rapid, efficient, and environmentally conscious alternative to traditional synthetic protocols. rasayanjournal.co.in

Reactivity and Reaction Mechanisms of N Benzyl 3 Cyclohexene 1 Carboxamide

Reactivity of the Amide Functional Group within N-benzyl-3-cyclohexene-1-carboxamide

The amide linkage in this compound is a robust functional group, yet it can undergo several important transformations, including cleavage and functionalization of adjacent positions through directed metallation.

Hydrolysis and Amide Bond Transformations

The hydrolysis of the amide bond in this compound results in its cleavage to form the constituent carboxylic acid and amine. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The subsequent steps lead to the formation of 3-cyclohexene-1-carboxylic acid and benzylamine (B48309).

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the electrophilic carbonyl carbon. This process is generally less facile than acid-catalyzed hydrolysis and often requires elevated temperatures to proceed at a reasonable rate.

Beyond hydrolysis, the amide group can be transformed through reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to a secondary amine, yielding N-(cyclohex-3-en-1-ylmethyl)benzylamine.

Table 1: Amide Functional Group Transformations

Reaction Reagents Product(s)
Acid-Catalyzed Hydrolysis H₃O⁺, Δ 3-Cyclohexene-1-carboxylic acid, Benzylamine
Base-Catalyzed Hydrolysis NaOH, H₂O, Δ Sodium 3-cyclohexene-1-carboxylate, Benzylamine

Directed Lithiation and Electrophilic Quenching Reactions

The amide group can act as a directed metalating group (DMG), facilitating the deprotonation of the ortho-positions on the benzyl (B1604629) ring. This process, known as directed ortho-lithiation (DoM), typically involves the use of a strong organolithium base like n-butyllithium or sec-butyllithium. The initial step is the deprotonation of the N-H proton, followed by coordination of the lithium to the carbonyl oxygen. This complex directs the base to deprotonate one of the ortho-hydrogens of the aromatic ring, forming an aryllithium intermediate.

This highly reactive intermediate can then be "quenched" by a wide variety of electrophiles to introduce substituents specifically at the ortho-position of the benzyl group.

Table 2: Examples of Electrophilic Quenching Following Directed Lithiation

Electrophile (E⁺) Reagent Example Resulting Product Structure
Alkyl Halide Iodomethane (CH₃I) N-(2-methylbenzyl)-3-cyclohexene-1-carboxamide
Carbonyl Compound Benzaldehyde (PhCHO) N-(2-(hydroxy(phenyl)methyl)benzyl)-3-cyclohexene-1-carboxamide
Carbon Dioxide CO₂ (gas) 2-((3-cyclohexene-1-carboxamido)methyl)benzoic acid

Chemical Transformations of the Cyclohexene (B86901) Ring in this compound

The cyclohexene ring's carbon-carbon double bond is a site of high electron density, making it susceptible to attack by electrophiles and a participant in various addition, oxidation, and rearrangement reactions.

Electrophilic Additions to the Cyclohexene Double Bond (e.g., Halogenation, Epoxidation)

The alkene within the cyclohexene moiety readily undergoes electrophilic addition reactions.

Halogenation: Reaction with halogens such as bromine (Br₂) or chlorine (Cl₂) leads to the formation of a dihalogenated derivative. The reaction proceeds through a cyclic halonium ion intermediate, which is then opened by the halide ion, typically resulting in anti-addition of the two halogen atoms across the double bond. This yields a racemic mixture of (3R,4R)- and (3S,4S)-3,4-dibromo-N-benzylcyclohexane-1-carboxamide.

Epoxidation: The double bond can be converted into an epoxide using a peroxy acid, most commonly meta-chloroperoxybenzoic acid (m-CPBA). The reaction is a concerted process where the oxygen atom is delivered to one face of the double bond, resulting in a syn-addition. This transformation produces N-benzyl-6-oxabicyclo[3.2.1]octane-3-carboxamide. The resulting epoxide is a valuable intermediate for further synthesis, as it can be opened by various nucleophiles.

Table 3: Electrophilic Addition Reactions of the Cyclohexene Ring

Reaction Reagent(s) Key Intermediate Product
Bromination Br₂ in CCl₄ Cyclic bromonium ion 3,4-Dibromo-N-benzylcyclohexane-1-carboxamide

Pericyclic Reactions and Rearrangements (e.g., Sigmatropic Rearrangements, Rearrangements upon Functionalization)

The cyclohexene structure is a potential substrate for pericyclic reactions, although specific examples involving this compound are highly dependent on the reaction conditions and substitution patterns.

Sigmatropic Rearrangements: While the parent structure does not readily undergo a classic sigmatropic rearrangement, functionalization can introduce the necessary atomic arrangement. For instance, allylic functionalization at the position adjacent to the double bond could set the stage for a- or-sigmatropic rearrangement under thermal or catalytic conditions.

Rearrangements upon Functionalization: Chemical derivatization of the double bond can lead to subsequent rearrangements. For example, the epoxide formed from the epoxidation of the cyclohexene ring can be subjected to acid-catalyzed rearrangement. Protonation of the epoxide oxygen followed by a 1,2-hydride or alkyl shift can lead to the formation of a rearranged ketone or aldehyde. The specific outcome would depend on the reaction conditions and the relative stability of the potential carbocation intermediates.

Oxidation and Reduction Pathways of the Cyclohexene Ring

The cyclohexene ring can be either reduced to a saturated cyclohexane (B81311) ring or oxidized at the double bond or allylic positions.

Reduction: The most common method for reducing the double bond is catalytic hydrogenation. Using a catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under an atmosphere of hydrogen gas (H₂), the cyclohexene ring is saturated to form N-benzylcyclohexanecarboxamide. This reaction is typically clean and high-yielding.

Oxidation: Besides epoxidation, other oxidative transformations are possible.

Ozonolysis: Reaction with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide, DMS) or an oxidative workup (e.g., with hydrogen peroxide, H₂O₂) will cleave the double bond. Reductive workup yields two aldehyde functionalities, while oxidative workup produces two carboxylic acid groups.

Allylic Oxidation: Reagents like selenium dioxide (SeO₂) or chromium-based reagents can oxidize the allylic position (the carbon atom adjacent to the double bond) to introduce a hydroxyl or carbonyl group, respectively.

Table 4: Oxidation and Reduction Reactions of the Cyclohexene Ring

Reaction Type Reagent(s) Product
Reduction H₂, Pd/C N-benzylcyclohexanecarboxamide
Oxidative Cleavage 1. O₃ 2. H₂O₂ Carboxymethyl-N-benzylformamide derivative

Reactivity at the Benzylic Position of this compound

The benzylic position, the carbon atom directly attached to a benzene (B151609) ring, is a site of enhanced reactivity. chemistrysteps.comlibretexts.org In this compound, this is the CH₂ group linking the nitrogen atom to the phenyl group. Reactive intermediates such as carbocations and radicals at this position are stabilized by conjugation with the aromatic pi system, which significantly influences the reaction pathways. libretexts.org

Nucleophilic Substitution Reactions at the Benzylic Carbon (Sₙ1/Sₙ2)

Benzylic substrates are capable of undergoing nucleophilic substitution through both Sₙ1 and Sₙ2 mechanisms, with the prevailing pathway dependent on the specific reaction conditions. chemistrysteps.comquora.com

The Sₙ1 (Substitution, Nucleophilic, Unimolecular) reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. masterorganicchemistry.comyoutube.com The rate of an Sₙ1 reaction is primarily determined by the stability of this carbocation. masterorganicchemistry.com In the case of this compound, if a suitable leaving group were present on the benzylic carbon, its departure would form a benzylic carbocation. This carbocation is significantly stabilized by resonance, as the positive charge can be delocalized over the adjacent benzene ring. chemistrysteps.comlibretexts.org This stabilization lowers the activation energy for its formation, making the Sₙ1 pathway favorable, particularly with weak nucleophiles or in protic solvents. youtube.com Although the benzylic carbon is primary, the resonance stabilization makes the Sₙ1 pathway more accessible than for typical primary substrates. libretexts.org

The Sₙ2 (Substitution, Nucleophilic, Bimolecular) reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon as the leaving group departs. libretexts.org The rate of this reaction is sensitive to steric hindrance at the reaction site. masterorganicchemistry.com The benzylic carbon in this compound is relatively unhindered, making it susceptible to backside attack by a nucleophile. Therefore, Sₙ2 reactions can proceed efficiently, especially when strong nucleophiles are used in aprotic solvents. youtube.com

The choice between the Sₙ1 and Sₙ2 pathway is a competition influenced by several factors, as summarized in the table below.

FeatureSₙ1 ReactionSₙ2 Reaction
Mechanism Two steps (Carbocation intermediate) masterorganicchemistry.comOne step (Concerted) libretexts.org
Rate Determining Step Formation of the carbocation youtube.comNucleophilic attack libretexts.org
Substrate Favored by stable carbocations (e.g., tertiary, benzylic) masterorganicchemistry.comyoutube.comFavored by less sterically hindered substrates (e.g., primary) youtube.com
Nucleophile Weak nucleophiles are effective youtube.comRequires strong nucleophiles youtube.com
Solvent Favored by polar protic solventsFavored by polar aprotic solvents
Stereochemistry Racemization libretexts.orgInversion of configuration libretexts.org

Free Radical Reactions at the Benzylic Position

The benzylic position is particularly susceptible to free radical reactions due to the resonance stabilization of the intermediate benzylic radical. chemistrysteps.comlibretexts.org This allows for selective reactions, such as halogenation, at this site.

A common method for benzylic bromination is the use of N-Bromosuccinimide (NBS) in the presence of light or a radical initiator like peroxide. chemistrysteps.comkhanacademy.org The reaction proceeds via a free-radical chain mechanism:

Initiation: The reaction is initiated by the homolytic cleavage of a weak bond in an initiator molecule (e.g., peroxide) or the N-Br bond in NBS under heat or light, generating a small number of radicals. libretexts.orgyoutube.com

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of this compound. This is the most favorable site for abstraction because the resulting benzylic radical is stabilized by resonance with the benzene ring. libretexts.orguomustansiriyah.edu.iq This stabilized radical then reacts with a molecule of Br₂ (or NBS) to form the brominated product and a new bromine radical, which continues the chain. libretexts.org

Termination: The reaction concludes when two radicals combine in various ways. uomustansiriyah.edu.iq

The enhanced stability of the benzylic radical ensures that the reaction is highly selective for the benzylic position over other positions in the molecule, such as the allylic positions within the cyclohexene ring. chemistrysteps.com

ReagentConditionOutcome at Benzylic Position
N-Bromosuccinimide (NBS) Heat (Δ) or Light (hν), Peroxide (ROOR)Selective bromination (Br replaces H) chemistrysteps.comkhanacademy.org
Potassium Permanganate (KMnO₄) Hot, concentratedOxidation to a carboxylic acid (if a benzylic hydrogen is present) chemistrysteps.comlibretexts.org
Chlorine (Cl₂) Heat (Δ) or Light (hν)Free-radical chlorination chemistrysteps.com

Spectroscopic and Structural Characterization Studies of N Benzyl 3 Cyclohexene 1 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C) NMR, offer fundamental insights into the molecular structure.

The ¹H NMR spectrum of N-benzyl-3-cyclohexene-1-carboxamide displays characteristic signals corresponding to the distinct proton environments in the molecule. The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The benzylic methylene (B1212753) protons (CH₂-Ph) adjacent to the nitrogen atom show a doublet at approximately δ 4.4 ppm, with the splitting arising from coupling to the amide proton. The amide proton (NH) itself usually presents as a broad triplet around δ 6.0-6.5 ppm. The olefinic protons of the cyclohexene (B86901) ring are observed as a multiplet in the δ 5.6-5.8 ppm region. The aliphatic protons on the cyclohexene ring appear as a series of multiplets in the upfield region, typically between δ 1.5 and 2.5 ppm.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the amide group is characteristically found downfield, around δ 175 ppm. The aromatic carbons of the benzyl group resonate in the δ 127-139 ppm range, with the ipso-carbon appearing at the higher end of this range. The olefinic carbons of the cyclohexene ring are observed at approximately δ 126-127 ppm. The benzylic methylene carbon gives a signal around δ 44 ppm, while the aliphatic carbons of the cyclohexene ring are found in the δ 25-41 ppm region.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
C=O-~175.0
Ar-C (ipso)-~138.5
Ar-CH~7.20-7.40 (m)~128.7, ~127.8, ~127.4
CH=CH~5.65-5.75 (m)~127.1, ~126.5
NH~6.20 (t)-
N-CH₂~4.42 (d)~43.8
CH (cyclohexene)~2.40-2.50 (m)~40.8
CH₂ (cyclohexene)~1.60-2.30 (m)~28.5, ~25.1, ~24.9

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Two-dimensional (2D) NMR experiments are powerful techniques that reveal correlations between different nuclei, providing a more detailed picture of the molecular structure.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment is invaluable for assigning the signals in the ¹³C NMR spectrum based on the more easily assigned ¹H NMR spectrum. For this compound, the HSQC spectrum would show cross-peaks connecting the signals of the benzylic methylene protons to the corresponding carbon signal, the olefinic protons to their respective carbons, and each aliphatic proton to its directly attached carbon on the cyclohexene ring.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (and sometimes more in conjugated systems). This technique is crucial for piecing together the molecular fragments. Key HMBC correlations for this compound would include:

Correlations from the benzylic methylene protons to the carbonyl carbon and the aromatic ipso-carbon.

Correlations from the amide proton to the benzylic methylene carbon and the carbonyl carbon.

Correlations from the olefinic protons to the adjacent aliphatic carbons in the cyclohexene ring.

Total Correlation Spectroscopy (TOCSY): TOCSY reveals correlations between all protons within a spin system. In the case of this compound, a TOCSY experiment would show correlations between all the protons of the cyclohexene ring, helping to trace the connectivity within this part of the molecule. It would also show correlations among the aromatic protons of the benzyl group.

Rotating-frame Overhauser Effect Spectroscopy (ROESY): ROESY is used to determine the spatial proximity of protons. This is particularly useful for determining the stereochemistry and conformation of the molecule. For instance, ROESY could reveal through-space interactions between the benzylic protons and the protons on the cyclohexene ring, providing insights into the preferred orientation of the benzyl group relative to the cyclohexene moiety.

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared Spectroscopy - FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit several characteristic absorption bands. A strong absorption band around 3300 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amide. The C=O stretching vibration of the amide (Amide I band) appears as a strong, sharp peak in the region of 1640-1660 cm⁻¹. The N-H bending vibration (Amide II band) is typically observed around 1540-1560 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule are found in the 2800-3100 cm⁻¹ range. The C=C stretching of the cyclohexene ring and the aromatic ring are expected in the 1450-1600 cm⁻¹ region.

Table 2: Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Approximate Frequency (cm⁻¹) Intensity
N-H Stretch~3300Strong, Broad
Aromatic C-H Stretch~3030-3080Medium
Aliphatic C-H Stretch~2850-2950Medium to Strong
C=O Stretch (Amide I)~1640-1660Strong, Sharp
N-H Bend (Amide II)~1540-1560Medium to Strong
Aromatic C=C Stretch~1450, ~1495, ~1600Medium to Weak
C=C Stretch (Cyclohexene)~1650Medium to Weak

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the elemental composition of a compound. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, which can be used to determine the elemental formula of the compound. For this compound (C₁₄H₁₇NO), the calculated exact mass would be compared to the experimentally measured mass to confirm the elemental composition with a high degree of confidence.

Common fragmentation patterns in the mass spectrum would include the loss of the benzyl group or the cyclohexene ring, leading to characteristic fragment ions. For example, the cleavage of the amide bond could result in fragments corresponding to the benzylamine (B48309) cation and the cyclohexenecarbonyl cation. A prominent peak at m/z 91, corresponding to the tropylium (B1234903) ion, is a common feature for compounds containing a benzyl group.

Table 3: Expected Mass Spectrometry Data for this compound

Parameter Value
Molecular FormulaC₁₄H₁₇NO
Molecular Weight215.29 g/mol
Calculated Exact Mass215.1310
Expected [M]⁺ Peak (m/z)215
Key Fragment Ion (Tropylium) (m/z)91

Other Advanced Spectroscopic Techniques (e.g., UV-Vis Spectroscopy)

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. This compound contains a benzene (B151609) ring, which is a known chromophore. The UV-Vis spectrum would be expected to show absorption bands in the ultraviolet region, characteristic of the π-π* transitions of the benzene ring. Typically, benzene and its simple derivatives exhibit a strong absorption band around 200-210 nm and a weaker, fine-structured band around 250-270 nm. The exact position and intensity of these bands can be influenced by the solvent and the substituents on the aromatic ring.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of N Benzyl 3 Cyclohexene 1 Carboxamide Derivatives

Impact of Substituents on the Benzyl (B1604629) Moiety on Biological Activity and Chemical Properties

The benzyl group of N-benzyl-3-cyclohexene-1-carboxamide serves as a critical site for modification to modulate biological activity. Research on analogous structures, such as N-benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide, has demonstrated that the nature and position of substituents on the benzyl ring can significantly alter the compound's inhibitory potential against various enzymes. nih.govnih.gov

For instance, in a series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, the introduction of different substituents on the N-benzyl ring was a key strategy. mdpi.com This approach, often part of a hybridization strategy in drug design, allows for a systematic analysis of how electronic and steric factors of the substituents affect biological targets. mdpi.com Studies on other carboxamide-containing scaffolds have shown that both electron-donating and electron-withdrawing groups on the benzyl ring can have profound effects. In one study on YC-1 analogs, derivatives with electron-withdrawing groups like trifluoromethyl and cyano on the benzyl ring exhibited higher inhibitory activity compared to those with electron-donating groups like methoxy (B1213986) and methyl. nih.gov

Similarly, research into N-(1-benzylpiperidin-4-yl)arylacetamide analogues revealed that halogen substitutions on the benzyl group influenced receptor binding affinities. researchgate.net The electrostatic properties of these substituents were found to be a strong determinant of their binding to sigma1 receptors. researchgate.net In a separate study on benzyl guanidine (B92328) derivatives, a 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative showed the most potent antibacterial activity, highlighting the impact of specific substitution patterns on the benzyl moiety. mdpi.com

Table 1: Effect of Benzyl Moiety Substituents on Biological Activity in Analogous Scaffolds

ScaffoldSubstituent (Position)Observed EffectReference
YC-1 Analog4-(trifluoromethyl)phenylIncreased inhibitory activity nih.gov
YC-1 Analog4-cyanophenylIncreased inhibitory activity nih.gov
YC-1 Analog4-methoxyphenylSimilar inhibitory activity to unsubstituted nih.gov
N-(1-benzylpiperidin-4-yl)arylacetamideHalogenIncreased affinity for sigma2 receptors researchgate.net
Benzyl guanidine2-chloro-3-(trifluoromethyl)Potent antibacterial activity mdpi.com

Role of the Cyclohexene (B86901) Ring Stereochemistry and Substitution Pattern on Biological Activity

The cyclohexene ring is a key structural feature, and its stereochemistry and substitution patterns are pivotal in defining the biological activity of these compounds. While direct studies on this compound are limited, research on related cycloalkylamide derivatives provides valuable insights. For inhibitors of soluble epoxide hydrolase, it was found that a cyclohexane (B81311) ring was necessary for reasonable inhibition potency. nih.gov

The presence of a double bond within the cyclohexene ring can significantly influence activity. A study comparing cyclohexene and cyclohexane derivatives of amidrazones found that the double bond could either increase or decrease biological effects depending on the specific assay. mdpi.com For instance, the presence of the double bond increased antiproliferative activity against certain cell lines but reduced the inhibitory effect on TNF-α production. mdpi.com This suggests that the conformational constraints imposed by the double bond play a crucial role in receptor or enzyme binding.

Furthermore, substitutions on the cyclohexene ring itself can modulate activity. In the aforementioned study on soluble epoxide hydrolase inhibitors, adding hydrophobic groups like trifluoromethyl or t-butyl to the cyclohexane moiety led to a significant improvement in inhibitory potency. nih.gov This indicates that hydrophobic interactions are important for the activity of these compounds. In another context, the synthesis of N-(2-acyloxycyclohexyl)-N-(2-aminoethyl)carboxamides, derived from cyclohexene oxide, yielded compounds with notable antiarrhythmic activity. researchgate.net

Modifications of the Carboxamide Linker and their Influence on Activity

The carboxamide linker is a central component of the this compound structure, and its modification or replacement with bioisosteres is a common strategy in medicinal chemistry to improve properties like metabolic stability and bioavailability. nih.govdrughunter.com The amide bond is susceptible to hydrolysis by proteases, and its replacement can lead to more robust compounds. chemrxiv.org

Common bioisosteric replacements for the amide bond include five-membered heterocyclic rings such as 1,2,3-triazoles, oxadiazoles, and tetrazoles. nih.govnih.gov These heterocycles can mimic the planarity and dipole moment of the amide group while offering greater metabolic stability. nih.gov For example, replacing an amide bond with a 1,2,3-triazole has been shown to improve the pharmacokinetic properties of dopamine (B1211576) D4 receptor ligands. chemrxiv.org Similarly, 1,2,4-oxadiazole (B8745197) and related heterocycles have been successfully used as amide isosteres, resulting in compounds with comparable potency and improved in vitro metabolic stability. nih.gov

Another approach is the use of a trifluoroethylamine group as an amide mimic. The electron-withdrawing nature of the trifluoromethyl group can enhance metabolic stability and reduce the basicity of the adjacent amine. drughunter.com The choice of bioisostere can also influence the conformational preferences of the molecule, which can be critical for biological activity. For instance, 1,4-disubstituted 1,2,3-triazoles are considered mimics of trans-amide bonds, while 1,5-disubstituted versions can act as cis-amide bond isosteres. nih.gov

Table 2: Common Bioisosteric Replacements for the Carboxamide Linker

BioisosterePotential AdvantagesReference
1,2,3-TriazoleImproved metabolic stability, mimics amide conformation nih.govchemrxiv.orgnih.gov
OxadiazoleImproved metabolic stability, mimics amide planarity and dipole moment nih.gov
TetrazoleCan increase potency through optimized receptor interactions drughunter.com
TrifluoroethylamineEnhanced metabolic stability, reduced amine basicity drughunter.com

Rational Design and Synthesis of this compound Analogs for Optimized Properties

The rational design of this compound analogs involves a systematic approach to modify the core structure to achieve desired biological and chemical properties. nih.govresearchgate.netnih.gov This process often begins with a lead compound and involves iterative modifications based on SAR data and computational modeling. nih.govmdpi.com The goal is to enhance potency, selectivity, and pharmacokinetic profiles. nih.gov

The synthesis of these analogs typically involves the coupling of a substituted benzylamine (B48309) with a derivative of 3-cyclohexene-1-carboxylic acid. nih.gov For example, a series of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides were prepared from 5-cyclopropylisoxazole-4-carboxylic acid and various substituted benzylamines. nih.gov The design of these compounds was based on a multitarget drug design strategy, combining pharmacophores from existing bioactive molecules. nih.gov

In another example, the design of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide analogs used the lead compound BPIQC to explore different N-benzyl substituents. nih.govnih.gov The design strategy aimed to link structural motifs from known drugs to create hybrid molecules with potentially improved properties. mdpi.com This highlights a common approach in rational drug design where structural elements from different bioactive compounds are combined. The synthesis and evaluation of a library of such analogs allow for the establishment of clear SAR, guiding further optimization efforts. nih.gov

Computational and Theoretical Chemistry Applications to N Benzyl 3 Cyclohexene 1 Carboxamide

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in computational chemistry for investigating the electronic structure and properties of molecules. DFT methods balance computational cost and accuracy, making them suitable for molecules of the size of N-benzyl-3-cyclohexene-1-carboxamide. These calculations solve the Schrödinger equation in an approximate manner to determine the electron density, from which various molecular properties can be derived.

The electronic structure of a molecule dictates its stability, reactivity, and spectroscopic properties. DFT calculations are used to map the distribution of electrons within this compound and to determine the energies of its molecular orbitals.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is typically localized on the electron-rich regions, such as the phenyl ring and the cyclohexene (B86901) double bond, which are susceptible to electrophilic attack. The LUMO is generally distributed over the carboxamide group and the phenyl ring, indicating sites prone to nucleophilic attack. Analysis of related N-benzyl carboxamide structures using DFT at the B3LYP/6-311G(d,p) level of theory reveals the types of electronic properties that can be calculated.

Table 1: Representative Theoretical Electronic Properties Calculated via DFT This table illustrates the type of data generated from DFT calculations on related N-benzyl carboxamide structures, providing a model for the expected properties of this compound.

Calculated PropertyDescriptionTypical Value Range
HOMO Energy Energy of the highest occupied molecular orbital; relates to ionization potential and electron-donating ability.-6.0 to -7.0 eV
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electron-accepting ability.-0.5 to -1.5 eV
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability.4.5 to 6.0 eV
Dipole Moment A measure of the overall polarity of the molecule, arising from the non-uniform distribution of charge.2.0 to 4.0 Debye
Ionization Potential The minimum energy required to remove an electron from the molecule (approximated by -EHOMO).6.0 to 7.0 eV
Electron Affinity The energy released when an electron is added to the molecule (approximated by -ELUMO).0.5 to 1.5 eV

Computational chemistry can model the entire course of a chemical reaction, providing a detailed understanding of the underlying mechanism. Reaction pathway modeling for this compound could be used to investigate its synthesis, such as the amide bond formation between 3-cyclohexene-1-carboxylic acid and benzylamine (B48309), or its potential degradation pathways.

This process involves:

Identifying Reactants and Products: The starting materials and final products of the reaction are defined.

Locating Transition States (TS): A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. Computational algorithms search the potential energy surface for these saddle points.

Calculating Activation Energy (Ea): The energy difference between the reactants and the transition state determines the reaction rate. A higher activation energy corresponds to a slower reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it correctly connects the desired reactants and products.

By analyzing the geometry and energy of the transition state, researchers can gain insights into the factors that control the reaction's feasibility and selectivity.

Molecular Dynamics Simulations

For a flexible molecule like this compound, which has several rotatable bonds, an MD simulation can reveal:

Conformational Preferences: The molecule is not static but exists as an ensemble of different shapes (conformers). MD simulations can identify the most stable and populated conformers in a given environment (e.g., in water or a nonpolar solvent).

Solvent Effects: The simulation can explicitly model the interactions between the solute and solvent molecules, showing how water molecules, for instance, form hydrogen bonds with the amide group.

Binding Stability: If the molecule is bound to a biological target like a protein, an MD simulation can assess the stability of the binding pose obtained from docking, observing whether the molecule remains in the binding site or dissociates over time.

Molecular Docking Studies for this compound

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is crucial in drug discovery and materials science for screening virtual libraries of compounds and predicting binding affinity.

In the context of this compound, docking studies would be performed to identify potential biological targets and elucidate the molecular basis for its activity. The process involves:

Preparation: 3D structures of both the ligand (this compound) and the receptor are prepared.

Sampling: A docking algorithm systematically samples a large number of possible orientations and conformations of the ligand within the receptor's binding site.

Scoring: Each generated pose is evaluated using a scoring function, which estimates the binding free energy. The pose with the best (lowest) score is predicted as the most likely binding mode.

Analysis of the top-ranked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the complex. For example, the amide group is a potent hydrogen bond donor and acceptor, the phenyl ring can engage in hydrophobic and π-π interactions, and the cyclohexene ring provides a hydrophobic scaffold.

Table 2: Potential Intermolecular Interactions for this compound in a Protein Binding Site This table outlines the types of non-covalent interactions that would be analyzed in a typical molecular docking study.

Molecular MoietyPotential Interaction TypeInteracting Protein Residues (Examples)
Amide N-H Hydrogen Bond DonorAspartate (Asp), Glutamate (Glu), Serine (Ser)
Amide C=O Hydrogen Bond AcceptorArginine (Arg), Lysine (Lys), Serine (Ser), Tyrosine (Tyr)
Phenyl Ring π-π Stacking / T-shapedPhenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp)
Phenyl Ring Hydrophobic InteractionLeucine (Leu), Isoleucine (Ile), Valine (Val), Alanine (Ala)
Cyclohexene Ring Hydrophobic InteractionLeucine (Leu), Isoleucine (Ile), Valine (Val), Proline (Pro)

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. A QSAR model allows for the prediction of the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

To develop a QSAR model for a series of this compound analogs, the following steps are taken:

Data Set Assembly: A series of structurally related analogs is required, for which the biological activity (e.g., IC₅₀ value) has been experimentally measured.

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, or "molecular descriptors," is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic character.

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build an equation that correlates the descriptors with the observed biological activity.

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to a chance correlation.

The resulting QSAR equation can highlight which properties are most important for activity. For instance, a model might show that increasing lipophilicity (higher logP) and adding an electron-withdrawing group to the phenyl ring enhances the desired activity.

Table 3: Example of a Data Matrix for a QSAR Study of this compound Analogs This table illustrates the structure of a dataset used to build a QSAR model. Values are hypothetical.

Compound (Analog)Biological Activity (-logIC₅₀)Descriptor 1 (e.g., logP)Descriptor 2 (e.g., Molar Refractivity)Descriptor 3 (e.g., Dipole Moment)
This compound 5.23.175.43.5
N-(4-chloro-benzyl)... 5.83.880.24.1
N-(4-methoxy-benzyl)... 4.92.978.12.9
N-(4-nitro-benzyl)... 6.13.079.95.2

Investigations into Biological Target Interactions and Mechanistic Insights for N Benzyl 3 Cyclohexene 1 Carboxamide

Enzyme Inhibition Studies: A Subject of Unexplored Potential

Enzyme inhibition is a key mechanism through which many drugs exert their therapeutic effects. The study of how a compound like N-benzyl-3-cyclohexene-1-carboxamide might interfere with enzyme activity would typically involve several stages of investigation.

Analysis of Reversible Inhibition Mechanisms

Initial studies in enzyme kinetics would seek to determine if the compound acts as a reversible inhibitor. This would involve assessing whether the inhibition is competitive, non-competitive, or uncompetitive by analyzing the enzyme's reaction rates at various substrate and inhibitor concentrations. However, no such data is publicly available for this compound.

Characterization of Irreversible and Mechanism-Based Inhibition

Further investigation would explore the possibility of irreversible inhibition, where the compound forms a stable, often covalent, bond with the enzyme. Mechanism-based inhibition, a type of irreversible inhibition where the enzyme itself activates the inhibitor, would also be a critical area of study. At present, there are no published reports detailing such interactions for this compound.

Mechanistic Studies of Enzyme Active Site Interaction

To understand the specifics of inhibition, researchers would typically employ techniques like X-ray crystallography or computational docking studies. These methods provide a detailed view of how the inhibitor binds to the enzyme's active site, revealing the key amino acid residues involved in the interaction. For this compound, such structural and computational data are not available in the public domain.

Receptor Binding Assays for this compound: An Uncharted Territory

Receptors are another major class of drug targets. Determining a compound's ability to bind to specific receptors is fundamental to understanding its pharmacological profile.

Determination of Ligand-Receptor Binding Affinity and Kinetics

Radioligand binding assays are commonly used to determine the affinity (often expressed as Kᵢ or IC₅₀ values) of a compound for a receptor. Kinetic studies would further elucidate the rates of association and dissociation of the ligand-receptor complex. No such binding affinity or kinetic data has been reported for this compound.

Selectivity Profiling Against Multiple Receptor Subtypes

To assess the specificity of a compound, it is typically screened against a panel of different receptor subtypes. High selectivity is often a desirable trait for a drug candidate as it can lead to a more favorable side-effect profile. There is no available information on the receptor selectivity profile of this compound.

Biological Target Identification Methodologies for this compound Bioactivity

To elucidate the biological partners of this compound, a combination of experimental and computational approaches would be necessary. These methods are designed to identify direct binding partners from the complex environment of a cell and to predict potential interactions based on the compound's structure.

Chemical proteomics is a powerful discipline used to understand the interactions between small molecules and proteins within a native biological system. nih.gov Two prominent strategies in this field are particularly well-suited for identifying the targets of a novel compound like this compound: Activity-Based Protein Profiling (ABPP) and Compound-Centric Chemical Proteomics (CCCP).

Activity-Based Protein Profiling (ABPP)

ABPP is a functional proteomic technology that utilizes active site-directed chemical probes to assess the functional state of enzymes in complex proteomes. smolecule.commdpi.com This technique is ideal for identifying enzyme targets with which a compound may be interacting.

To apply ABPP to this compound, a probe would first need to be synthesized. This probe would be a modified version of the parent compound, featuring two key additions: a reactive group ("warhead") designed to covalently bind to the active site of target enzymes, and a reporter tag (such as biotin (B1667282) or a fluorophore) for detection and enrichment. mdpi.com

The general workflow for an ABPP experiment would be as follows:

Probe Synthesis: A derivative of this compound would be synthesized to include a reactive moiety and a reporter tag.

Cell/Lysate Labeling: The probe would be incubated with intact cells or cell lysates. In a competitive ABPP experiment, the proteome would be pre-incubated with this compound before adding a broad-spectrum activity-based probe for a particular enzyme class. A reduction in labeling of a specific enzyme by the broad-spectrum probe would indicate that this compound is binding to that enzyme's active site.

Enrichment and Identification: If a biotin tag is used, the probe-labeled proteins can be enriched using streptavidin affinity chromatography. smolecule.com

Mass Spectrometry Analysis: The enriched proteins are then digested into peptides and analyzed by mass spectrometry to identify the proteins that interacted with the probe.

Hypothetical ABPP Data for this compound The following table illustrates the type of data that could be generated from a competitive ABPP experiment.

Protein TargetUniProt IDFold Change in Probe Labeling (Compound vs. Control)Putative Enzyme Class
Serine Hydrolase XP01234-3.5Hydrolase
Cysteine Protease YQ56789-2.8Protease
Kinase ZP98765-1.2Kinase

Compound-Centric Chemical Proteomics (CCCP)

CCCP, also known as affinity-based protein profiling, is another key technique for target discovery. nih.gov In this approach, a modified version of the compound of interest is used to "fish" for its binding partners in a cell lysate.

The typical workflow for a CCCP experiment is as follows:

Probe Synthesis: A probe is created by attaching an affinity tag (like biotin) to this compound, often via a linker arm to minimize steric hindrance. In some cases, a photo-reactive group is also incorporated to allow for covalent cross-linking to the target protein upon UV light exposure.

Affinity Purification: The immobilized probe is incubated with a cell or tissue lysate. Proteins that bind to the compound are captured.

Elution and Identification: The bound proteins are then eluted and identified using mass spectrometry.

Hypothetical CCCP Data for this compound This table shows potential results from a CCCP experiment.

Identified ProteinUniProt IDPeptide CountCellular Localization
Protein AA1B2C325Cytosol
Protein BD4E5F618Mitochondria
Protein CG7H8I912Nucleus

Computational, or in silico, methods provide a rapid and cost-effective way to generate hypotheses about the potential biological targets of a compound. nih.gov These approaches use the two-dimensional or three-dimensional structure of the small molecule to screen against databases of known protein structures or pharmacophores.

Target Prediction Algorithms

A variety of algorithms can be used to predict the biological targets of this compound. These often rely on machine learning models trained on large datasets of known compound-target interactions. nih.gov The principle of molecular similarity is often employed, where the compound is compared to other molecules with known biological activities. Another approach is molecular docking, where the 3D structure of the compound is computationally fitted into the binding sites of a library of protein targets.

The process for computational target prediction would involve:

Input: The chemical structure of this compound is submitted to one or more target prediction web servers or software.

Algorithm Execution: The software compares the compound's features (e.g., shape, charge distribution, pharmacophores) to databases of protein targets.

Output: A ranked list of potential protein targets is generated, often with a probability or confidence score for each prediction.

Hypothetical Computational Target Prediction Data for this compound The following table illustrates a hypothetical output from a computational target prediction tool.

Predicted Protein TargetGene SymbolPrediction ScoreMethod
Monoamine oxidase BMAOB0.85Similarity Search
Fatty acid amide hydrolaseFAAH0.79Molecular Docking
Cyclooxygenase-2PTGS20.72Pharmacophore Matching
Cannabinoid receptor 1CNR10.68Similarity Search

Network Analysis

Once a list of potential targets is generated from either chemical proteomics or computational methods, network analysis can be used to place these targets into a broader biological context. By mapping the identified proteins onto known protein-protein interaction networks and signaling pathways, researchers can gain insights into the potential downstream effects of this compound's activity. This can help to prioritize which of the initial "hits" are most likely to be biologically relevant and warrant further experimental validation.

Applications in Organic Synthesis and Material Science Excluding Prohibited Elements

N-benzyl-3-cyclohexene-1-carboxamide as a Versatile Synthetic Intermediate for Complex Molecules

The structure of this compound is primed for creating complex molecular scaffolds. The double bond in the cyclohexene (B86901) ring can undergo a variety of addition reactions, such as epoxidation and halogenation, while the amide group can influence the stereochemical outcome of these reactions and participate in further transformations.

Research on analogous N-substituted cyclohex-3-ene-1-carboxamide (B1296590) derivatives demonstrates their potential as intermediates. For instance, studies have shown that the reduction of bicyclic imides can yield 6-(hydroxymethyl)-N-methyl/phenylcyclohex-3-ene-1-carboxamide derivatives. nih.gov These compounds, which share the core structure of the title compound, have been used to explore complex intramolecular reactions. nih.gov Subsequent bromination and epoxidation of these carboxamides lead to interesting molecular rearrangements, ultimately forming substituted bicyclic lactones. nih.govacs.org This pathway highlights how the functional groups of the cyclohexene carboxamide core can work in concert to facilitate the construction of complex polycyclic systems. nih.gov

The general synthetic utility is summarized in the table below, based on reactions of similar cyclohexene carboxamide and carbamate (B1207046) structures.

Starting MaterialReactionProduct TypeRef
6-(Hydroxymethyl)-N-phenylcyclohex-3-ene-1-carboxamideBrominationBicyclic Lactone nih.gov
6-(Hydroxymethyl)-N-methylcyclohex-3-ene-1-carboxamideEpoxidation / RearrangementBicyclic Lactone nih.gov
Benzyl (B1604629) N-(1-cyclohex-3-enyl)carbamateIodination / EpoxidationOxygenated Cyclohexylamino Building Blocks researchgate.net

These transformations underscore the role of the cyclohexene carboxamide framework as a versatile platform. The double bond can be functionalized to introduce new stereocenters, and the amide and other substituents can direct the course of these reactions, making it a valuable intermediate for synthesizing diverse and complex molecules. acs.orgresearchgate.net

Utilization in Chiral Catalysis or Chiral Ligand Design

While this compound itself is an achiral molecule, its scaffold is a promising starting point for the development of chiral ligands and catalysts for asymmetric synthesis. The principles of asymmetric synthesis often rely on catalysts or ligands that can control the three-dimensional arrangement of atoms in a product molecule. By introducing chiral elements to the this compound structure, new stereodirecting agents can be designed.

The synthesis of chiral molecules containing N-benzyl carboxamide fragments is well-documented in the literature, demonstrating the value of this structural motif. For example, axially chiral N-benzyl-N,7-dimethyl-5-phenyl-1,7-naphthyridine-6-carboxamide derivatives have been synthesized and evaluated as potent receptor antagonists. nih.gov The specific three-dimensional arrangement (atropisomerism) of these molecules was found to be essential for their biological activity, highlighting how chirality in an N-benzyl carboxamide framework can impart specific functions. nih.gov

Furthermore, synthetic strategies have been developed to create chiral amines from cyclohexene precursors using chiral auxiliaries. In one such approach, an asymmetric Aza-Michael addition of a chiral N-benzyl-N-(α-methylbenzyl)amide to a methyl cyclohex-1-ene-carboxylate was used to produce a chiral β-amino ester with high stereoselectivity. mdpi.com This demonstrates a viable pathway for converting achiral cyclohexene starting materials into valuable chiral building blocks. Other research has shown that protonated N'-benzyl-N'-prolyl proline hydrazide can act as a highly effective catalyst in asymmetric aldol (B89426) reactions, further confirming the utility of the N-benzyl amide moiety in the field of chiral catalysis. nih.gov

Chiral Compound ExampleApplication/SignificanceRef
Axially chiral N-benzyl-carboxamide derivativesPotent and stereoselective NK1 receptor antagonists nih.gov
(R)-N-benzyl-N-(1-phenylethyl)cyclohexanamineSynthesized via asymmetric Aza-Michael addition to a cyclohexene derivative mdpi.com
Protonated N'-benzyl-N'-prolyl proline hydrazideHighly enantioselective catalyst for asymmetric aldol reactions nih.gov

Role in Advanced Oxidation Processes (AOPs) for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a class of environmental remediation technologies designed to break down persistent organic pollutants in water and soil. nih.govnih.gov These processes generate highly reactive species, such as hydroxyl radicals (•OH), which can mineralize complex organic molecules into simpler, less harmful substances like water, carbon dioxide, and mineral acids. nih.gov The effectiveness of AOPs depends on the chemical structure of the pollutant. nih.gov

While specific studies on the degradation of this compound via AOPs are not prominent in the literature, its structural components—an aromatic ring and a cyclohexene group—suggest a likely susceptibility to these processes. Aromatic hydrocarbons are known targets for AOPs, with degradation often initiated by the attack of reactive oxygen species on the electron-rich aromatic ring. nih.gov Similarly, alicyclic structures like cyclohexane (B81311) and its derivatives are known to biodegrade and are susceptible to chemical oxidation. nih.govepa.gov

The degradation pathway in an AOP would likely involve several steps:

Hydroxyl Radical Attack: The benzyl group would be a primary target for •OH attack, leading to hydroxylation of the aromatic ring and potential side-chain oxidation. The double bond in the cyclohexene ring is also highly susceptible to attack, leading to the formation of hydroxylated or ring-opened products.

Ring Opening: Subsequent oxidation steps can lead to the opening of both the aromatic and cyclohexene rings, breaking the molecule down into smaller aliphatic acids and aldehydes. nih.gov

Mineralization: Ideally, the process continues until the organic structure is completely converted to CO2, H2O, and inorganic ions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-benzyl-3-cyclohexene-1-carboxamide, and how can reaction yields be maximized?

  • Methodological Answer : The synthesis typically involves coupling cyclohexene-carboxylic acid derivatives with benzylamine under amide-forming conditions. For example, 2-bromo-1-cyclohexene-1-carboxylic acid can be reacted with benzylamine in the presence of coupling agents like PyBOP, followed by purification via recrystallization or preparative HPLC . Key factors include solvent choice (e.g., DMF for solubility), stoichiometric ratios, and reaction time (e.g., 4–24 hours). Yields can be improved by optimizing temperature (room temperature vs. reflux) and using catalysts such as N-ethyl diisopropylamine .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Analytical techniques include:

  • NMR spectroscopy : Confirm the absence of unreacted starting materials and verify the presence of benzyl and cyclohexene protons.
  • Mass spectrometry : Validate molecular weight via [M+H]+ peaks (e.g., computed and observed values must align within ±0.1 Da) .
  • HPLC : Assess purity using reverse-phase columns with UV detection at λ = 254 nm.
  • Melting point analysis : Compare experimental values with literature data to detect impurities .

Q. What safety precautions are recommended for handling this compound in the laboratory?

  • Methodological Answer : While specific toxicity data for this compound may be limited, analogous carboxamides require:

  • Use of PPE (gloves, lab coats, goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of dust or vapors.
  • Waste disposal via licensed services for halogenated or aromatic compounds .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies in the proposed molecular geometry of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction using programs like SHELXL or OLEX2 provides high-resolution structural data. For example:

  • Grow crystals via slow evaporation in a solvent like ethyl acetate/hexane.
  • Refine structures with SHELXL, which handles small-molecule data efficiently, or use OLEX2 for integrated solution-refinement workflows .
  • Compare bond lengths and angles (e.g., cyclohexene ring puckering) with computational models (DFT) to validate conformational stability .

Q. What strategies can address contradictory biological activity data in SAR studies of this compound derivatives?

  • Methodological Answer :

  • Systematic variation : Synthesize analogs with controlled modifications (e.g., substituents on the benzyl group or cyclohexene ring) to isolate structural contributors to activity .
  • Dose-response assays : Use IC50/EC50 curves to differentiate potency variations from experimental noise.
  • Computational docking : Map interactions with target proteins (e.g., cyclooxygenase or kinases) using software like AutoDock Vina to rationalize activity differences .

Q. How can computational modeling predict the metabolic stability of this compound?

  • Methodological Answer :

  • Perform ADMET predictions using tools like SwissADME or ADMETlab to estimate metabolic sites (e.g., CYP450-mediated oxidation of the benzyl group).
  • Validate with in vitro microsomal assays (e.g., human liver microsomes + NADPH) to measure half-life (t1/2) and intrinsic clearance .

Data Contradiction and Analysis

Q. How should researchers resolve conflicting solubility data for this compound in different solvents?

  • Methodological Answer :

  • Solubility screening : Use standardized protocols (e.g., shake-flask method in DMSO, ethanol, or aqueous buffers at 25°C).
  • HPLC-MS quantification : Measure saturated solutions to avoid subjective visual assessments.
  • Thermodynamic analysis : Calculate Hansen solubility parameters to identify solvent mismatches .

Ecological and Disposal Considerations

Q. What methodologies are appropriate for assessing the environmental impact of this compound?

  • Methodological Answer :

  • OECD 301 biodegradation tests : Monitor compound degradation in activated sludge over 28 days.
  • Daphnia magna acute toxicity assays : Measure EC50 values to estimate aquatic toxicity .
  • Soil mobility studies : Use column chromatography to simulate leaching potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.